1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16933669
InChI: InChI=1S/C11H9BrN2O3/c1-14-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.10 g/mol

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester

CAS No.:

Cat. No.: VC16933669

Molecular Formula: C11H9BrN2O3

Molecular Weight: 297.10 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester -

Specification

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
IUPAC Name methyl 2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C11H9BrN2O3/c1-14-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14/h3-5H,1-2H3
Standard InChI Key GWGTYWWCSRXJOB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester is defined by a pyrrolo[2,3-b]pyridine core—a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key substituents include:

  • 5-Bromo group: Introduces steric bulk and electronic effects, potentially enhancing binding affinity to biological targets.

  • 1-Methyl substituent: Modifies the compound’s lipophilicity and metabolic stability.

  • a-Oxo-acetic acid methyl ester: A keto-ester group that may participate in hydrogen bonding or serve as a prodrug moiety.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉BrN₂O₃
Molecular Weight297.10 g/mol
IUPAC NameMethyl 2-(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Canonical SMILESCN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)OC

The presence of the bromine atom at position 5 and the methyl ester at position 3 distinguishes this compound from simpler pyrrolopyridine analogs, conferring unique physicochemical and pharmacological profiles .

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. One common approach involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, cyclization of 3-aminopyridine with acetylenedicarboxylate esters yields the bicyclic framework, which is subsequently functionalized .

Functionalization Strategies

  • Bromination: Electrophilic aromatic bromination at position 5 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

  • Methylation: Quaternization of the pyrrole nitrogen (position 1) with methyl iodide in the presence of a base.

  • Esterification: The oxo-acetic acid side chain is esterified using methanol and catalytic sulfuric acid.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core CyclizationAcetic acid, 120°C, 12 h65–70
BrominationNBS, AIBN, CCl₄, reflux80
MethylationCH₃I, K₂CO₃, DMF, 50°C90
EsterificationH₂SO₄, MeOH, reflux85

Industrial-scale production employs continuous flow reactors to enhance efficiency, though purification remains challenging due to the compound’s polar nature .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural analogs demonstrate potent inhibition of phosphodiesterase 4B (PDE4B), a therapeutic target in inflammatory and neurological disorders. While direct data on this specific derivative is limited, related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides exhibit IC₅₀ values of 7–712 nM against PDE4 isoforms .

Table 3: PDE4B Inhibition by Analogous Compounds

CompoundPDE4B IC₅₀ (nM)Selectivity (PDE4B/PDE4D)
11h712-fold
14d1103-fold

Mechanistically, the oxo-acetic acid moiety may mimic cAMP’s phosphate group, competing for binding in the PDE4B catalytic site .

Comparative Analysis with Related Compounds

Structural Analogues

  • 5-Bromo-7-azaindole: Lacks the oxo-acetic acid side chain, reducing PDE4B affinity.

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: Replaces the ester with an amide, altering selectivity toward CNS targets .

Pharmacokinetic Considerations

The methyl ester group may act as a prodrug, undergoing hydrolysis in vivo to the active carboxylic acid. This property could enhance oral bioavailability compared to non-esterified analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator